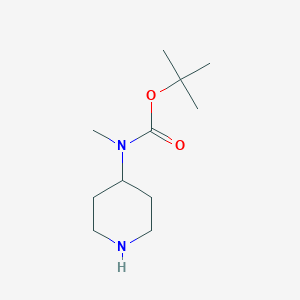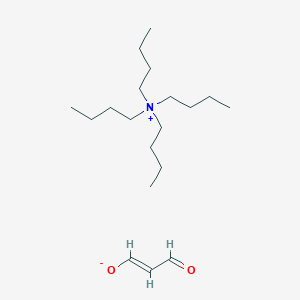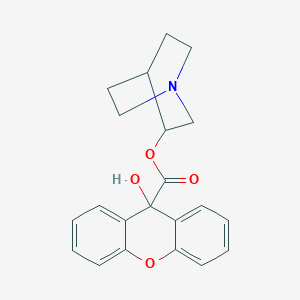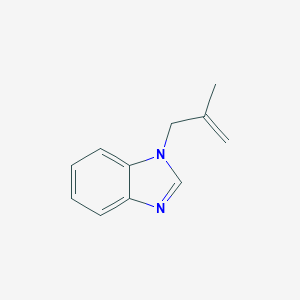
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid (ATFM) is a rare sugar found in the lipopolysaccharides of some gram-negative bacteria. This sugar has been widely studied due to its unique structure and potential applications in various fields such as medicine, biotechnology, and food science.
Mécanisme D'action
The mechanism of action of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid is not fully understood. However, it is believed to modulate the immune system by interacting with immune cells and cytokines. 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has been shown to have several biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in inflammation and immune response. 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. However, the synthesis of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid is complex and requires several steps, making it time-consuming and expensive.
Orientations Futures
There are several future directions for the study of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid. One area of research is the development of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid-based therapeutics for the treatment of various diseases. Another area of research is the study of the mechanism of action of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid and its interaction with immune cells and cytokines. Additionally, the potential applications of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid in the food industry and biotechnology are also areas of interest for future research.
Conclusion:
In conclusion, 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid is a rare sugar with potential applications in various fields such as medicine, biotechnology, and food science. Its unique structure and potential therapeutic effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid involves a series of chemical reactions starting from D-mannose. The first step is the conversion of D-mannose to 2,3-unsaturated derivative, followed by the addition of an amino group and formylation. The final step involves the removal of protecting groups to obtain 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid.
Applications De Recherche Scientifique
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory bowel disease.
Propriétés
Numéro CAS |
101410-16-6 |
|---|---|
Nom du produit |
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid |
Formule moléculaire |
C12H20N2O8 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
(4S,5S,6S,7S,8S)-5-acetamido-7-formamido-4,6,8-trihydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C12H20N2O8/c1-5(16)9(13-4-15)11(20)10(14-6(2)17)7(18)3-8(19)12(21)22/h4-5,7,9-11,16,18,20H,3H2,1-2H3,(H,13,15)(H,14,17)(H,21,22)/t5-,7-,9-,10-,11-/m0/s1 |
Clé InChI |
KSZBFFOISNRTIU-IKDFHBNSSA-N |
SMILES isomérique |
C[C@@H]([C@@H]([C@@H]([C@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)NC=O)O |
SMILES |
CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC=O)O |
SMILES canonique |
CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC=O)O |
Synonymes |
5-acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid 5-AFPA 5-N-acetyl-7-N-formylpseudaminic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















